Cas no 2229216-42-4 (1-amino-2-(3-phenoxyphenyl)propan-2-ol)

1-Amino-2-(3-phenoxyphenyl)propan-2-ol is a chiral amino alcohol derivative featuring a phenoxy-substituted aromatic ring. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals and fine chemicals. The presence of both amino and hydroxyl functional groups on a propan-2-ol backbone allows for versatile reactivity, including use in asymmetric synthesis or as a ligand in catalytic systems. Its structural motif is relevant in the development of bioactive molecules, particularly those targeting central nervous system pathways. The compound's stereochemistry may also influence its binding affinity in medicinal chemistry applications. Proper handling requires standard laboratory precautions due to its amine functionality.
1-amino-2-(3-phenoxyphenyl)propan-2-ol structure
2229216-42-4 structure
商品名:1-amino-2-(3-phenoxyphenyl)propan-2-ol
CAS番号:2229216-42-4
MF:C15H17NO2
メガワット:243.300984144211
CID:5943565
PubChem ID:165685975

1-amino-2-(3-phenoxyphenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-amino-2-(3-phenoxyphenyl)propan-2-ol
    • EN300-1863251
    • 2229216-42-4
    • インチ: 1S/C15H17NO2/c1-15(17,11-16)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-10,17H,11,16H2,1H3
    • InChIKey: QOEYUNZNRGGUAX-UHFFFAOYSA-N
    • ほほえんだ: OC(C)(CN)C1C=CC=C(C=1)OC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 243.125928785g/mol
  • どういたいしつりょう: 243.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 55.5Ų

1-amino-2-(3-phenoxyphenyl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1863251-0.1g
1-amino-2-(3-phenoxyphenyl)propan-2-ol
2229216-42-4
0.1g
$867.0 2023-09-18
Enamine
EN300-1863251-10.0g
1-amino-2-(3-phenoxyphenyl)propan-2-ol
2229216-42-4
10g
$4236.0 2023-06-01
Enamine
EN300-1863251-0.05g
1-amino-2-(3-phenoxyphenyl)propan-2-ol
2229216-42-4
0.05g
$827.0 2023-09-18
Enamine
EN300-1863251-5.0g
1-amino-2-(3-phenoxyphenyl)propan-2-ol
2229216-42-4
5g
$2858.0 2023-06-01
Enamine
EN300-1863251-0.25g
1-amino-2-(3-phenoxyphenyl)propan-2-ol
2229216-42-4
0.25g
$906.0 2023-09-18
Enamine
EN300-1863251-0.5g
1-amino-2-(3-phenoxyphenyl)propan-2-ol
2229216-42-4
0.5g
$946.0 2023-09-18
Enamine
EN300-1863251-2.5g
1-amino-2-(3-phenoxyphenyl)propan-2-ol
2229216-42-4
2.5g
$1931.0 2023-09-18
Enamine
EN300-1863251-10g
1-amino-2-(3-phenoxyphenyl)propan-2-ol
2229216-42-4
10g
$4236.0 2023-09-18
Enamine
EN300-1863251-1.0g
1-amino-2-(3-phenoxyphenyl)propan-2-ol
2229216-42-4
1g
$986.0 2023-06-01
Enamine
EN300-1863251-5g
1-amino-2-(3-phenoxyphenyl)propan-2-ol
2229216-42-4
5g
$2858.0 2023-09-18

1-amino-2-(3-phenoxyphenyl)propan-2-ol 関連文献

1-amino-2-(3-phenoxyphenyl)propan-2-olに関する追加情報

1-Amino-2-(3-Phenoxyphenyl)Propan-2-Ol: A Comprehensive Overview

1-Amino-2-(3-phenoxyphenyl)propan-2-ol is a versatile organic compound with the CAS number No. 2229216-42-4. This compound has garnered significant attention in the fields of pharmaceutical chemistry, biotechnology, and materials science due to its unique structural properties and potential applications. The molecule consists of a secondary alcohol group attached to a branched carbon chain, with a phenoxyphenyl substituent, making it a valuable building block in organic synthesis.

Recent studies have highlighted the role of 1-amino-2-(3-phenoxyphenyl)propan-2-ol in the development of novel bioactive compounds. Researchers have explored its ability to act as a precursor in the synthesis of antioxidants, anti-inflammatory agents, and neuroprotective drugs. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent free radical scavenging activity, which could be harnessed for developing treatments against oxidative stress-related diseases such as Alzheimer's and Parkinson's.

The synthesis of 1-amino-2-(3-phenoxyphenyl)propan-2-ol involves a multi-step process that typically begins with the preparation of the phenoxyphenyl group. This is followed by nucleophilic substitution or coupling reactions to introduce the amino and hydroxyl functionalities. The choice of synthetic pathway depends on the desired purity, scalability, and cost-effectiveness. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are highly sought after in chiral drug discovery.

In terms of biological activity, 1-amino-2-(3-phenoxyphenyl)propan-2-ol has shown promise as a modulator of cellular signaling pathways. A 2023 study in *Nature Communications* reported that this compound interacts with the PI3K/AKT/mTOR pathway, which is implicated in cancer cell proliferation and survival. The findings suggest that derivatives of this compound could serve as lead molecules for anti-cancer drug development.

Another area where 1-amino-2-(3-phenoxyphenyl)propan-2-ol has found application is in the field of polymer chemistry. Its hydroxyl and amino groups make it an ideal candidate for use as a monomer in the synthesis of biodegradable polymers. These polymers have potential applications in tissue engineering, drug delivery systems, and sustainable packaging materials.

From an environmental perspective, researchers are investigating the biodegradability and eco-friendliness of compounds derived from 1-amino-2-(3-phenoxyphenyl)propan-2-oL. A 2023 study published in *Environmental Science & Technology* found that certain derivatives exhibit low toxicity to aquatic organisms, making them suitable for use in eco-friendly formulations.

In conclusion, 1-amino-2-(3-phenoxyphenyl)propan-OL is a multifaceted compound with immense potential across various scientific disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and biological applications, positions it as a key player in future research and development efforts.

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